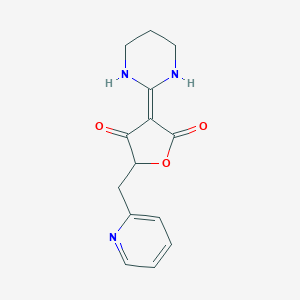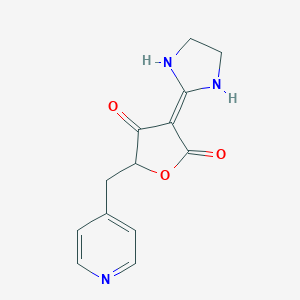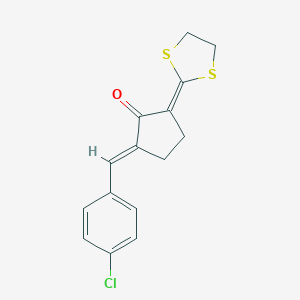![molecular formula C14H22O4S2 B290173 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as Bis(2-{[2-(4-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethyl) ether, and it is synthesized through a complex process involving several chemical reactions. In
Wirkmechanismus
The mechanism of action of 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory and antioxidant properties of the compound may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol has several biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, the compound has been shown to reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol in lab experiments is its potential therapeutic applications. The compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties, which could be useful in the treatment of various diseases. However, one limitation of using the compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol. One direction is to further investigate the mechanism of action of the compound, particularly its ability to induce apoptosis and inhibit cell proliferation. Another direction is to explore the potential therapeutic applications of the compound in animal models of disease. Additionally, future research could focus on developing more efficient synthesis methods for the compound to make it more readily available for research purposes.
Synthesemethoden
The synthesis of 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol involves several chemical reactions. The starting material is 2,2'-dithiodiethanol, which is reacted with 4-chloro-2-(2-ethoxyethoxy)phenol in the presence of a base to form 2-{[2-(4-chloro-2-(2-ethoxyethoxy)phenoxy)ethyl]sulfanyl}ethanol. This intermediate is then reacted with 2-(2-bromoethoxy)ethanol in the presence of a base to form the final product, 2-{[2-(4-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol has potential therapeutic applications in scientific research. The compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Eigenschaften
Molekularformel |
C14H22O4S2 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-[2-[4-[2-(2-hydroxyethylsulfanyl)ethoxy]phenoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C14H22O4S2/c15-5-9-19-11-7-17-13-1-2-14(4-3-13)18-8-12-20-10-6-16/h1-4,15-16H,5-12H2 |
InChI-Schlüssel |
AGRVXMKYBHVFAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCSCCO)OCCSCCO |
Kanonische SMILES |
C1=CC(=CC=C1OCCSCCO)OCCSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)


![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)




![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

